molecular formula C15H12ClNO2 B563016 rac Carprofen-d3 CAS No. 1173019-42-5

rac Carprofen-d3

Cat. No.: B563016
CAS No.: 1173019-42-5
M. Wt: 276.734
InChI Key: PUXBGTOOZJQSKH-FIBGUPNXSA-N
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Mechanism of Action

Mode of Action

The mechanism of action of rac Carprofen-d3 is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, Carprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain . Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Carprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important precursor of several other prostaglandins and thromboxanes, which are involved in inflammation and other physiological functions .

Pharmacokinetics

The pharmacokinetics of Carprofen have been studied in animals. For instance, in mice, a single subcutaneous injection of 20 mg/kg Carprofen resulted in maximum plasma concentrations of 133.4 ± 11.3 μg/ml after 1 hour and an elimination half-life of 8.52 hours . Oral self-administration of Carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 μg/ml .

Result of Action

The primary result of Carprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Carprofen is non-narcotic and has characteristic analgesic and antipyretic activity approximately equipotent to indomethacin in animal models .

Biochemical Analysis

Biochemical Properties

“rac Carprofen-d3” works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain . Prostaglandins are biomolecules that interact with “this compound” in biochemical reactions .

Cellular Effects

In vitro studies have shown that “this compound” has effects on various types of cells. For instance, it has been found to decrease the formation of neutrophil extracellular traps (NETs) and downregulate the gene expression of related proteins as well as pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” have been observed over time. For instance, a study found that oral self-administration of carprofen resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. For instance, a study found that simulations pointed to 4 mg/kg every 24 hours as the best dosage regimen to achieve similar therapeutic levels to those observed in other animal species .

Metabolic Pathways

“this compound” is involved in the metabolic pathways that inhibit the production of prostaglandins . Prostaglandins are biomolecules that interact with “this compound” in these metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: rac Carprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carprofen derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of carprofen with reduced functional groups.

Properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661858
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-42-5
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-42-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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